[4-(3-methoxyphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone
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Overview
Description
[4-(3-methoxyphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that features a piperazine ring and a tetrazole ring
Preparation Methods
The synthesis of [4-(3-methoxyphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, where a secondary amine reacts with formaldehyde and a primary or secondary amine.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a [2+3] cycloaddition reaction between an azide and a nitrile.
Coupling of the Two Rings: The final step involves coupling the piperazine and tetrazole rings through a condensation reaction.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
[4-(3-methoxyphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium hydride or lithium diisopropylamide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[4-(3-methoxyphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and as an antimicrobial agent.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.
Biological Research: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of [4-(3-methoxyphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The tetrazole ring can interact with enzymes, inhibiting their activity. These interactions can lead to various biological effects, including changes in neurotransmission and enzyme activity.
Comparison with Similar Compounds
Similar compounds to [4-(3-methoxyphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone include:
[4-(4-bromophenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone: This compound has a bromophenyl group instead of a methoxyphenyl group, which can lead to different chemical and biological properties.
[4-(3-chlorophenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone: The presence of a chlorophenyl group can affect the compound’s reactivity and interaction with biological targets.
[4-(3-methoxyphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanol: This compound has a hydroxyl group instead of a carbonyl group, which can influence its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H22N6O2 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-[3-(5-methyltetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C20H22N6O2/c1-15-21-22-23-26(15)18-7-3-5-16(13-18)20(27)25-11-9-24(10-12-25)17-6-4-8-19(14-17)28-2/h3-8,13-14H,9-12H2,1-2H3 |
InChI Key |
XLJJJIRTTJKAQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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